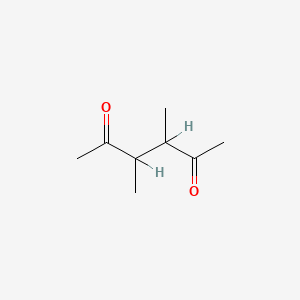

3,4-Dimethylhexane-2,5-dione

Description

General Context and Significance of Diketones in Organic Chemistry

Dicarbonyls are organic molecules that contain two carbonyl (C=O) functional groups. wikipedia.org Within this broad family, diketones are classified based on the relative position of their two carbonyl groups, which significantly influences their chemical reactivity and properties. The major classes include α-(1,2), β-(1,3), and γ-(1,4) diketones. wikipedia.org

γ-Diketones, also known as 1,4-dicarbonyls, are particularly significant in organic synthesis. acs.orgulb.ac.be Their defining structural feature is two carbonyl groups separated by two carbon atoms. wikipedia.org This arrangement makes them highly valuable precursors for the synthesis of five-membered heterocyclic compounds such as furans, pyrroles, and thiophenes. wikipedia.orgwikipedia.org The most prominent method utilizing γ-diketones is the Paal-Knorr synthesis, an acid-catalyzed condensation reaction that is a cornerstone for preparing these important heterocyclic rings. wikipedia.orgalfa-chemistry.comorganic-chemistry.org The ability to synthesize substituted furans and pyrroles is of great importance as these structures are components of many natural products. wikipedia.org

Beyond heterocycle synthesis, γ-diketones serve as versatile building blocks for constructing more complex molecular architectures and are key intermediates in various organic transformations. ulb.ac.beacs.org The development of synthetic methods to produce γ-diketones, such as the oxidative coupling of ketones with alkenes or the conjugate addition of acyl equivalents to Michael acceptors, is an active area of research, highlighting their importance in modern organic chemistry. acs.orgulb.ac.be

Table 1: Significance of γ-Diketones in Organic Synthesis

| Area of Significance | Description | Key Reactions/Applications |

|---|---|---|

| Heterocycle Synthesis | Serve as crucial precursors for five-membered aromatic heterocycles. | Paal-Knorr synthesis to form furans, pyrroles, and thiophenes. wikipedia.orgalfa-chemistry.com |

| Building Blocks | Act as versatile intermediates for creating more complex organic molecules. acs.org | Used in the synthesis of natural products and pharmaceutical intermediates. wikipedia.orgsmolecule.com |

| Reactivity Studies | The interaction between the two carbonyl groups leads to unique chemical reactivity. | Studies on cyclization mechanisms and stereochemistry. wikipedia.orgorganic-chemistry.org |

| Industrial Relevance | Some γ-diketones are recognized for their industrial and biological interactions. | 2,5-Hexanedione (B30556) is a known neurotoxic metabolite of industrial solvents. nih.govresearchgate.net |

Structural Characteristics of 3,4-Dimethylhexane-2,5-dione within the γ-Diketone Class

This compound is an aliphatic diketone with the molecular formula C₈H₁₄O₂. nih.gov Its structure consists of a six-carbon hexane (B92381) chain with two ketone (carbonyl) groups located at positions 2 and 5. The placement of the carbonyl groups at C2 and C5 means they are separated by the carbons at C3 and C4, classifying it as a γ-diketone or 1,4-diketone.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₁₄O₂ | nih.gov |

| Molecular Weight | 142.20 g/mol | nih.gov |

| CAS Number | 25234-79-1 | nih.gov |

| Topological Polar Surface Area | 34.1 Ų | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Complexity | 131 | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dimethylhexane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECZPGNLQXZLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70948086 | |

| Record name | 3,4-Dimethylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-79-1 | |

| Record name | 3,4-Dimethyl-2,5-hexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethyl-2,5-hexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethylhexane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70948086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylhexane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 3,4 Dimethylhexane 2,5 Dione

Oxidative Coupling Approaches for γ-Diketone Formation

Oxidative coupling presents a direct method for the formation of γ-diketones like 3,4-dimethylhexane-2,5-dione through the dimerization of simpler ketone precursors.

Oxidative Dimerization of Ketones: Mechanistic and Catalytic Considerations

The oxidative dimerization of ketones is a key method for creating a carbon-carbon bond between the α-carbons of two ketone molecules. A notable example is the dehydrodimerization of 2-butanone (B6335102) (also known as methyl isopropyl ketone) to produce this compound. researchgate.netlibretexts.org This reaction can be effectively carried out using lead dioxide (PbO₂) as the oxidizing agent, leading to nearly quantitative yields. researchgate.net

The general mechanism for the oxidative coupling of ketones often involves the formation of an enolate intermediate, followed by a single-electron oxidation to generate a radical cation. escholarship.org Dimerization of this radical species then leads to the formation of the 1,4-dicarbonyl compound. In the case of lead dioxide-mediated dimerization of 2-butanone, the reaction proceeds via a clean and efficient pathway that has been studied for its mechanistic and stereochemical aspects. researchgate.net

Various catalytic systems have been explored for the oxidative coupling of ketones. These include catalysts based on cobalt, copper, and rhodium, as well as photocatalytic and electrochemical methods. uwindsor.cabham.ac.uk For instance, rhodium complexes have been used to catalyze the oxidative coupling of aryl benzyl (B1604629) ketones. bham.ac.uk While these methods are generally applicable to γ-diketone synthesis, the use of lead dioxide remains a highly effective and specific method for the dimerization of 2-butanone. researchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of the oxidative dimerization of ketones can be significantly influenced by the reaction conditions. For the synthesis of 3,4-disubstituted γ-diketones, including this compound, yields have been notably improved to the range of 60-70% by employing a Soxhlet apparatus. libretexts.org This technique likely facilitates the continuous extraction of the product or removal of byproducts, thereby driving the reaction equilibrium towards the desired γ-diketone. libretexts.org

The choice of solvent, temperature, and the specific nature of the catalyst and oxidant are critical factors that can be fine-tuned to maximize the yield and selectivity of the desired product.

Aldol (B89426) Condensation Pathways

Aldol condensation provides a powerful and well-studied alternative for the synthesis of this compound, utilizing readily available precursors.

Base-Catalyzed Aldol Condensation: Pinacolone (B1678379) and Ethyl Acetate (B1210297) as Precursors

The most extensively investigated method for synthesizing this compound is the base-catalyzed aldol condensation between pinacolone and ethyl acetate. wikipedia.org This reaction is typically performed in the presence of a base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK). wikipedia.org The reaction is usually conducted in an anhydrous solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF). wikipedia.org

| Parameter | Laboratory Scale | Industrial Scale |

| Temperature | 60–80°C | 70–85°C |

| Reaction Time | 6–12 hours | 3–5 hours |

| Catalyst | Sodium Ethoxide (NaOEt) | Immobilized MgO on silica |

| Yield | 65–75% | 80–85% |

| Purity | 90–92% | 95% |

| Table 1: Comparison of laboratory and industrial scale parameters for the aldol condensation synthesis of this compound. wikipedia.org |

Mechanistic Elucidation of Enolate Formation and Nucleophilic Attack

The mechanism of the base-catalyzed aldol condensation commences with the deprotonation of pinacolone at the α-carbon by the base, leading to the formation of a resonance-stabilized enolate ion. masterorganicchemistry.comchemsynthesis.com This enolate is a potent nucleophile. masterorganicchemistry.com

The subsequent step involves the nucleophilic attack of the pinacolone enolate on the electrophilic carbonyl carbon of ethyl acetate. wikipedia.orgchemsynthesis.com This addition reaction forms a β-hydroxy ketone intermediate. masterorganicchemistry.com Under the reaction conditions, this intermediate readily undergoes dehydration (loss of a water molecule) to yield the final product, the α,β-unsaturated diketone, this compound. wikipedia.orgchemsynthesis.com The formation of the conjugated system provides a thermodynamic driving force for the condensation. wikipedia.org

Factors Influencing Reaction Efficacy and Selectivity

Several factors play a crucial role in the outcome of the aldol condensation. The choice and concentration of the base are critical; a strong base is required to generate a sufficient concentration of the enolate. However, excessively high base concentrations can promote side reactions. wikipedia.org The reaction temperature is another important parameter, with higher temperatures generally favoring the dehydration step to form the condensation product. chemsynthesis.comwikipedia.org

The regioselectivity of enolate formation from unsymmetrical ketones can be controlled by the choice of base and reaction conditions (kinetic versus thermodynamic control). In the case of pinacolone, deprotonation occurs at the less hindered methyl group. The stoichiometry of the reactants is also important, with a slight excess of ethyl acetate often used to drive the reaction to completion. wikipedia.org In industrial settings, the use of heterogeneous catalysts and continuous flow reactors can enhance efficiency and simplify product purification. wikipedia.org

Alternative Synthetic Routes

Beyond traditional condensation reactions, alternative methods for preparing this compound focus on the transformation of specifically functionalized precursors. These routes can offer advantages in terms of starting material availability, reaction conditions, and stereochemical control.

A prominent alternative route involves the oxidation of the corresponding secondary diol, 3,4-dimethylhexane-2,5-diol. nih.gov This reaction is a direct and often high-yielding method for converting the alcohol functional groups into the target ketone groups. The efficiency of this transformation is highly dependent on the choice of the oxidizing agent and the reaction conditions. Various reagents can be employed, ranging from classic chromium-based oxidants to more modern catalytic systems. For instance, the oxidation of related dialcohols to diketones has been successfully achieved using agents like copper oxide (CuO). askfilo.com

The selection of an appropriate oxidant is critical. For laboratory-scale synthesis, strong oxidants like Jones reagent (a solution of chromium trioxide in sulfuric acid) are effective for converting secondary alcohols to ketones. smolecule.com However, for larger-scale applications, catalytic methods are often preferred due to reduced waste and cost. google.com

Table 1: Oxidizing Agents for the Conversion of Diols to Diketones

| Oxidizing Agent/System | Typical Conditions | Notes |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temp. | High yield, but chromium waste is a significant environmental concern. smolecule.com |

| Copper Oxide (CuO) | Elevated temperatures | A potential heterogeneous catalyst for oxidation. askfilo.com |

| Potassium Chlorate (B79027) (KClO₃) | Aqueous/organic mixture, 45-50°C, OsO₄ (cat.) | Used for oxidizing furan (B31954) precursors to diketones, demonstrating applicability in related systems. google.com |

| N-Hydroxyphthalimide (NHPI) / Co-catalyst | With oxygen or air | A modern catalytic system for various oxidation reactions, applicable to alcohols. google.com |

The synthesis of this compound can also be achieved by chemically modifying other organic molecules that serve as precursors to the diketone structure. These methods involve reactions that build or unmask the final diketone functionality.

One such approach involves the oxidative cleavage of a cyclic precursor. For example, the related compound hexane-3,4-diol-2,5-dione can be prepared via the catalytic oxidation of 2,5-dimethyl-2,5-dimethoxy-3,4-dihydrofuran. google.com This reaction, using an oxidizing agent like potassium chlorate in the presence of an osmium tetroxide catalyst, breaks the dihydrofuran ring to yield the linear diketone structure. google.com Another pathway involves the photochemical rearrangement of α-alkoxy β,γ-unsaturated ketones. Research has shown that the irradiation of 3-ethoxy-3-methylpent-4-en-2-one (B14601393) can lead to the formation of this compound as a secondary product through a complex series of reactions. researchgate.net

Table 2: Synthesis of Diketones from Functionalized Precursors

| Precursor Type | Reaction | Reagents | Reference |

|---|---|---|---|

| Cyclic Dihydrofuran | Oxidative Ring Opening | KClO₃, OsO₄ (catalyst), H₂O/THF | google.com |

| α-Alkoxy β,γ-Unsaturated Ketone | Photochemical Rearrangement | UV Irradiation | researchgate.net |

| Pyruvaldehyde | Reductive Coupling | Zinc powder, Acetic Acid | google.com |

Considerations for Scalable Synthesis Methodologies

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges. Key considerations for the scalable synthesis of this compound include cost-effectiveness, safety, environmental impact (green chemistry), and process robustness. researchgate.net

For large-scale production, catalytic processes are generally superior to those using stoichiometric reagents. google.com For instance, employing a catalytic amount of a transition metal with an inexpensive terminal oxidant like oxygen or air is preferable to using multiple equivalents of a chromium or manganese-based oxidant, which are costly and generate hazardous waste. google.com The use of water as a reaction solvent, as demonstrated in the synthesis of a related diketone, is also a significant advantage for scalability, as it is cheap, non-toxic, and non-flammable. google.com

Elucidating the Reaction Pathways and Mechanisms of 3,4 Dimethylhexane 2,5 Dione

Redox Chemistry of the Diketone Moiety

The dual carbonyl groups in 3,4-dimethylhexane-2,5-dione are susceptible to both oxidation and reduction, leading to a variety of derivative compounds.

Oxidative Transformations and Derivative Formation

The oxidation of this compound can proceed via different pathways depending on the oxidizing agent and reaction conditions, yielding products such as carboxylic acids or hydroxylated derivatives. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can cleave the carbon-carbon bond between the carbonyl groups, resulting in the formation of two equivalents of carboxylic acids. smolecule.com Milder oxidation can introduce hydroxyl groups at the tertiary carbons, converting the diketone into its diol derivative, 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione. This transformation can be achieved using reagents like chromium trioxide (CrO₃).

| Oxidizing Agent/Method | Product(s) | Description |

| Potassium Permanganate (KMnO₄) / H⁺ | Acetic acid, 2-Methylpropanoic acid | Cleavage of the C3-C4 bond. smolecule.com |

| Jones Reagent (CrO₃/H₂SO₄) | 3,4-Dihydroxy-3,4-dimethylhexane-2,5-dione | Oxidation introduces hydroxyl groups. smolecule.com |

| Lead Dioxide (PbO₂) | This compound | This is a method of synthesis via oxidative coupling of 2-butanone (B6335102). researchgate.net |

Reductive Processes and Resultant Product Profiles

Reduction of the diketone functionality in this compound typically converts the carbonyl groups into secondary alcohols. smolecule.com This can be accomplished through catalytic hydrogenation, where hydrogen gas (H₂) is used with a metal catalyst such as palladium (Pd). smolecule.com The resulting product is 3,4-dimethylhexane-2,5-diol. smolecule.com The steric hindrance from the methyl groups at the C3 and C4 positions can influence the accessibility of reducing agents to the carbonyl centers.

| Reducing Agent | Product | Description |

| Catalytic Hydrogenation (H₂/Pd) | 3,4-Dimethylhexane-2,5-diol | Both ketone groups are reduced to secondary alcohols. smolecule.com |

Nucleophilic and Electrophilic Reactivity

The electrophilic nature of the carbonyl carbons and the presence of alpha-protons make this compound a versatile substrate for various nucleophilic and condensation reactions.

Condensation Reactions: Aldol-Type Cyclizations and Macrocyclizations

Due to its γ-diketone structure, this compound is a prime candidate for intramolecular condensation reactions. smolecule.com Under acidic conditions, an intramolecular aldol-type condensation can occur to form cyclic enol ethers, which are valuable intermediates in heterocyclic synthesis. smolecule.com

A significant application of its condensation reactivity is in the synthesis of pyrrole (B145914) derivatives, which are important structural motifs in various functional materials and biologically active molecules. The Paal-Knorr synthesis, which involves the reaction of a γ-diketone with a primary amine or ammonia (B1221849), is a classic example. The reaction of this compound with methylamine, for instance, yields pentamethylpyrrole. thieme-connect.de Similarly, reaction with hydrazine (B178648) or its derivatives leads to the formation of N-N bridged bipyrroles, such as 2,2′,3,3′,4,4′,5,5′-octamethyl-1,1′-bipyrrole. smolecule.comrsc.org These cyclization reactions form the basis for creating larger, more complex molecular frameworks. smolecule.com

| Reactant | Product | Reaction Type |

| Acid Catalyst | Cyclic enol ethers | Intramolecular Aldol (B89426) Condensation smolecule.com |

| Methylamine | Pentamethylpyrrole | Paal-Knorr Pyrrole Synthesis thieme-connect.de |

| Hydrazine | 2,2′,3,3′,4,4′,5,5′-Octamethyl-1,1′-bipyrrole | Paal-Knorr Synthesis / Macrocyclization rsc.org |

Substitution Reactions Involving Carbonyl Centers

The carbonyl carbons of this compound are electrophilic and readily attacked by nucleophiles. smolecule.com While not a formal substitution at the carbonyl carbon, nucleophilic addition is a key reaction. For example, Grignard reagents (organomagnesium halides) react with the ketone groups to form tertiary alcohols after an aqueous workup. smolecule.com The reaction with two equivalents of a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), would result in the formation of a di-tertiary alcohol. smolecule.com

Protonation Effects on Reactivity and Stability

In acidic environments, the carbonyl oxygen atoms of this compound can be protonated. smolecule.com This protonation significantly enhances the electrophilicity of the carbonyl carbons, making them more susceptible to attack by weak nucleophiles. This activation is a key mechanistic step in acid-catalyzed reactions, such as the intramolecular aldol condensation to form cyclic enol ethers. smolecule.com The stability of the protonated intermediate plays a crucial role in directing the reaction pathway. smolecule.com

Unique Transformations Involving this compound

Cyclization Reactions Leading to Heterocyclic Systems (e.g., Octamethyl-1,1'-bipyrrole Formation with Hydrazine)

The reaction of this compound with hydrazine is a notable cyclization reaction that yields 2,2′,3,3′,4,4′,5,5′-octamethyl-1,1′-bipyrrole. rsc.orgresearchgate.net This transformation proceeds in good yield, producing colorless crystals of the bipyrrole product. rsc.org While the isolation of the presumed 1-aminopyrrole (B1266607) intermediate has not been a focus, its formation is a logical step in the reaction pathway. rsc.org This synthesis is significant as it provides a route to a peralkylated 1,1'-bipyrrole, a class of compounds that has received less attention than their 2,2'-bipyrrole (B130514) counterparts but holds interest for the formation of pyrrolyl radicals and for structural and bonding studies. rsc.org The resulting octamethyl-1,1'-bipyrrole is a versatile compound that can undergo further reactions, such as oxidation and protonation, to form various derivatives. rsc.orgresearchgate.net

The reaction can be summarized as follows: This compound + Hydrazine → 2,2′,3,3′,4,4′,5,5′-octamethyl-1,1′-bipyrrole

This cyclization is a key method for accessing complex heterocyclic structures from relatively simple starting materials. nii.ac.jp The process can be carried out in one step and is also applicable to other hydrazine derivatives, leading to a range of complex structures. smolecule.comgoogleapis.com

Photoinduced Chemical Transformations

Photolysis of diketones like this compound can lead to the formation of various secondary photoproducts. Studies on the related compound 3,4-dihydroxy-3,4-dimethylhexane-2,5-dione, when subjected to UV light in the presence of a photosensitizer like biacetyl, reveal decomposition pathways. The quantum yield for this photosensitized decomposition has been determined to be 0.12 ± 0.02. The process is believed to involve a charge-transfer mechanism with the n-π* triplet state of the photosensitizer. Quenching experiments with pyrene (B120774) and cyclohexa-1,3-diene have confirmed diffusion-controlled deactivation pathways, providing insights into the kinetics of these photoinduced transformations. While specific studies on the photoinduced transformations of this compound itself are not detailed in the provided results, the behavior of similar diketones suggests that it would also be susceptible to photochemical reactions, likely involving its carbonyl groups.

Chelation-Controlled Reactions (e.g., Magnesium Chelation in Aldol Reactions)

The use of metal chelates to direct the course of chemical reactions is a powerful strategy in organic synthesis. In the context of unsymmetrical γ-diketones, magnesium chelation has been effectively employed to control the chemoselectivity of aldol cyclization reactions. rsc.orgresearchgate.net For instance, the treatment of 3,3-dimethylhexane-2,5-dione with aqueous sodium hydroxide (B78521) results in a mixture of cyclopentenone isomers. rsc.orgresearchgate.net However, by introducing a methoxycarbonyl group to create a magnesium chelate with magnesium methoxide (B1231860), the reaction can be directed to favor a specific aldol product. rsc.orgresearchgate.net This chelation controls the enolate formation, thereby dictating which carbonyl group participates in the intramolecular cyclization. Subsequent treatment of the aldol product with aqueous sodium hydroxide leads to dehydration, hydrolysis, and decarboxylation, yielding the desired cyclopentenone with high chemoselectivity. rsc.orgresearchgate.net This method highlights the utility of chelation in overcoming the inherent reactivity patterns of multifunctional molecules to achieve specific synthetic outcomes.

Table 1: Chemoselectivity in the Cyclization of a 3,3-dimethylhexane-2,5-dione Derivative

| Reactant | Reagents | Product Ratio (3,5,5-trimethyl- to 3,4,4-trimethylcyclopent-2-enone) | Reference |

|---|---|---|---|

| 3,3-Dimethylhexane-2,5-dione | aq. NaOH | 2.2 : 1 | rsc.orgresearchgate.net |

Mechanistic Studies of Select Reactions

Investigations into Electron Transfer Mechanisms

The electrochemical oxidation of the octamethyl-1,1'-bipyrrole, synthesized from this compound, has been a subject of mechanistic investigation. rsc.orgrsc.org This oxidation proceeds in two one-electron steps, but the process is complicated by coupled, slow chemical reactions. rsc.orgrsc.org The initially formed radical cation is stable only on short time scales. rsc.orgrsc.org This radical cation can then undergo further reactions, such as abstracting a hydrogen atom from the solvent or supporting electrolyte, leading to the formation of a protonated bipyrrole. rsc.orgrsc.org The complexity of this reaction mechanism has been supported by electrolysis experiments and simulations of cyclic voltammograms. rsc.orgrsc.org In a broader context, electron transfer reactions involve the movement of an electron from the highest occupied molecular orbital (HOMO) of a reductant to the lowest unoccupied molecular orbital (LUMO) of an oxidant. bhu.ac.in The efficiency of this transfer is dependent on the proper orientation and activation of the reactants. bhu.ac.in Electrochemical reactions, by their nature, involve single electron transfers at the electrode surface, generating radical or ionic intermediates that subsequently react in the bulk solution. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

Stereochemical and Conformational Analysis of 3,4 Dimethylhexane 2,5 Dione

Diastereomeric Forms: Synthesis, Separation, and Characterization

3,4-Dimethylhexane-2,5-dione exists as a pair of enantiomers, the (3R,4R) and (3S,4S) forms, which constitute the d,l-diastereomer, and a meso-diastereomer, the (3R,4S) form. nih.gov The synthesis of this compound often results in a mixture of these diastereomers. researchgate.net

A common synthetic route involves the oxidative coupling of 2-butanone (B6335102) using lead dioxide, which can yield a mixture of the d,l and meso diastereomers. researchgate.net The separation of these isomers is a critical step for their individual characterization and utilization.

d,l-Diastereomer Investigations

The d,l-diastereomer of this compound consists of the (3R,4R) and (3S,4S) enantiomers. lookchem.com These enantiomers are non-superimposable mirror images of each other and typically exhibit identical physical properties, except for their interaction with plane-polarized light and other chiral molecules. The characterization of the d,l-form involves spectroscopic techniques to confirm its structure.

Table 1: Physical and Chemical Properties of (3R,4R)-3,4-dimethylhexane-2,5-dione

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.198 g/mol |

| Boiling Point | 213.2°C at 760 mmHg |

| Density | 0.913 g/cm³ |

| Flash Point | 76.4°C |

| Vapor Pressure | 0.166 mmHg at 25°C |

Note: Data sourced from lookchem.com

meso-Diastereomer Investigations

The meso-diastereomer, (3R,4S)-3,4-dimethylhexane-2,5-dione, is an achiral compound despite having two stereocenters, due to an internal plane of symmetry. nih.gov Its physical properties differ from those of the d,l-diastereomers, which allows for their separation. researchgate.net The IUPAC name for the meso form is (3R,4S)-3,4-dimethylhexane-2,5-dione. nih.gov

Table 2: Identifiers for meso-3,4-Dimethyl-2,5-hexanedione

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | (3R,4S)-3,4-dimethylhexane-2,5-dione |

| CAS Number | 28895-02-5 |

| InChI | InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3/t5-,6+ |

| InChIKey | GECZPGNLQXZLFU-OLQVQODUSA-N |

| Canonical SMILES | CC(C(C)C(=O)C)C(=O)C |

Note: Data sourced from nih.gov

Chromatographic and Crystallographic Methods for Isomer Resolution

The resolution of the d,l and meso diastereomers is often achieved through chromatographic techniques. researchgate.net Column chromatography is a common method used to separate the isomers based on their differing polarities and interactions with the stationary phase. researchgate.net Fractional distillation and crystallization can also be employed to separate the diastereomers. researchgate.net

For the resolution of enantiomers, which have nearly identical physical properties, chiral chromatography is the most effective method. mdpi.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comencyclopedia.pub Gas chromatography (GC) can also be used, either by converting the enantiomers into diastereomers with a resolving agent (indirect method) or by using a chiral stationary phase (direct method). mdpi.com While crystallization has been historically used for enantiomer resolution, chromatographic methods are generally more efficient, especially for analytical purposes. mdpi.com

Influence of Methyl Substituents on Molecular Conformation

The methyl groups at the C3 and C4 positions play a crucial role in dictating the conformational preferences and reactivity of this compound.

Steric Hindrance Effects on Reactivity and Structure

The presence of the vicinal dimethyl groups introduces significant steric hindrance, which impacts the molecule's reactivity. This steric bulk hinders the approach of reagents to the carbonyl groups, potentially slowing down reaction rates compared to less substituted diketones. acs.org For example, the methyl groups can impede enolization, which is a key step in many reactions of ketones. Studies on related molecules have shown that steric inhibition is a significant factor in their oxidation reactions. acs.org

Conformational Preferences of the Diketone Backbone

The rotational barrier around the C3-C4 bond determines the relative energies of the different staggered and eclipsed conformations. The interplay of steric interactions between the methyl and ethyl groups (from the ketone functions) dictates the most stable conformer. In related alkanes like 3,4-dimethylhexane, the anti-conformation, where the largest groups are 180° apart, is generally the most stable. lasalle.edu For this compound, the conformational analysis would similarly focus on minimizing the gauche and eclipsed interactions involving the methyl and acetyl groups. The molecule will preferentially adopt a conformation that minimizes the steric strain energy arising from these interactions.

Comparative Structural Analysis with Related Diketones

The molecular architecture of diketones, particularly the spacing of the carbonyl groups and the nature of the carbon backbone, profoundly influences their chemical and physical properties. The compound this compound, a 1,4-diketone, provides a valuable reference point for understanding these structure-property relationships when compared with its cyclic, unsaturated, and less-branched analogues.

Effects of Unsaturation and Branching on Molecular Properties

Effects of Unsaturation

The introduction of carbon-carbon double bonds into the backbone of a diketone alters its electronic properties, geometry, and reactivity. Comparing this compound with an unsaturated analogue like (3Z)-3,4-Dimethyl-3-hexene-2,5-dione reveals significant differences. The double bond in the unsaturated analogue introduces geometric rigidity (Z-configuration) and creates a conjugated system between the two carbonyl groups. This unsaturation provides a new reactive site for addition reactions.

For example, cyclic unsaturated diketones like 1,4-benzoquinone (B44022) are known for their role as electron acceptors and participation in redox reactions and cycloadditions. wikipedia.org The presence of conjugation in unsaturated diketones, such as in aromatic 1,2-diones, typically lowers the C=O bond stretching frequency in IR spectra compared to their saturated counterparts. thieme-connect.de

Effects of Branching

Branching, such as the two methyl groups at the C3 and C4 positions of this compound, has a profound impact on the molecule's conformation and steric environment. These methyl groups introduce steric hindrance, which can shield the carbonyl groups from attack by bulky reagents. This steric crowding influences the stability of different rotational conformations around the C3-C4 bond. doubtnut.com The most stable conformation will arrange the bulky methyl and ethyl groups to minimize steric repulsion. doubtnut.com

In comparison, a linear, unbranched analogue like 2,5-hexanedione (B30556) lacks this steric hindrance, making its carbonyl groups more accessible. The presence and position of branches can significantly alter a molecule's physical properties and even its biological interactions. Studies on branched alkanes have shown that increasing the number of methyl branches can alter their interaction with olfactory receptors compared to their straight-chain counterparts. nih.gov In polyketide biosynthesis, alkyl branches are intentionally installed to create structural diversity and specific biological activities. rsc.org

| Compound | Key Structural Feature | Effect on Molecular Properties |

|---|---|---|

| This compound | Saturated and branched (two methyl groups) | Steric hindrance around carbonyl groups; influences conformational stability. |

| 2,5-Hexanedione | Saturated and unbranched | More accessible carbonyl groups compared to its branched analogue. |

| (3Z)-3,4-Dimethyl-3-hexene-2,5-dione | Unsaturated (C=C double bond) and branched | Introduces geometric rigidity and a site for addition reactions; creates a conjugated system. |

| 1,4-Benzoquinone | Cyclic and unsaturated | Acts as an electron acceptor; participates in redox and cycloaddition reactions. wikipedia.org |

Advanced Spectroscopic and Diffraction Techniques for Characterization of 3,4 Dimethylhexane 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 3,4-dimethylhexane-2,5-dione, both ¹H and ¹³C NMR are instrumental in confirming its structure.

¹H NMR Applications in Structural Elucidation

Proton NMR (¹H NMR) spectroscopy is utilized to determine the number and types of hydrogen atoms present in a molecule and their connectivity. In the case of this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the different proton environments.

The methyl protons adjacent to the carbonyl groups (at C1 and C6) typically appear as a singlet, while the protons of the methyl groups at C3 and C4, and the methine protons at these positions, will show more complex splitting patterns due to spin-spin coupling. The chemical shifts for the methyl protons are generally observed in the range of δ 1.0–1.3 ppm. smolecule.com The methine protons, being adjacent to both a carbonyl group and a methyl-substituted carbon, would be expected to resonate at a lower field. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure.

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon backbone of this compound. The spectrum will show distinct peaks for each unique carbon atom in the molecule.

Key expected signals in the ¹³C NMR spectrum include:

Carbonyl Carbons (C2 and C5): These are the most deshielded carbons and will appear at the downfield end of the spectrum, typically in the range of δ 205–210 ppm. smolecule.com

Methine Carbons (C3 and C4): These carbons, being attached to both a carbonyl and a methyl group, will have a characteristic chemical shift.

Methyl Carbons (C1, C6, and the methyls at C3, C4): These will appear at the most upfield region of the spectrum, generally between δ 15–25 ppm. smolecule.com

The number of distinct signals in the ¹³C NMR spectrum can also help to distinguish between the meso compound and the racemic mixture of enantiomers, as the symmetry of the meso form may result in fewer signals compared to the chiral forms.

Table 1: Predicted NMR Data for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Acetyl Methyl (C1-H, C6-H) | ~2.1-2.3 |

| ¹H | Methine (C3-H, C4-H) | ~2.8-3.0 |

| ¹H | Methyl (on C3, C4) | ~1.0-1.2 |

| ¹³C | Carbonyl (C2, C5) | 205-210 smolecule.com |

| ¹³C | Methine (C3, C4) | ~45-55 |

| ¹³C | Acetyl Methyl (C1, C6) | ~28-32 |

| ¹³C | Methyl (on C3, C4) | 15-25 smolecule.com |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

Advanced NMR Techniques for Stereochemical Assignments

The presence of two chiral centers at C3 and C4 means that this compound can exist as a pair of enantiomers (the dl-pair) and a meso compound. Distinguishing between these stereoisomers requires more advanced NMR techniques.

Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry. For the meso isomer, a NOE would be expected between the protons on the C3 and C4 methyl groups and the methine protons on the adjacent chiral center. In contrast, the spatial arrangement in the dl-pair would result in different NOE patterns.

Furthermore, the use of chiral resolving agents can be utilized to differentiate between the enantiomers of the racemic mixture. These agents interact with the enantiomers to form diastereomeric complexes, which will have distinct NMR spectra, allowing for their individual characterization and the determination of enantiomeric excess.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

Fragmentation Patterns and Molecular Ion Analysis

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 142, corresponding to its molecular weight (C₈H₁₄O₂). chemicalbook.comnih.gov The exact mass can be determined with high-resolution mass spectrometry.

The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for ketones involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, characteristic fragment ions would be expected from the loss of:

An acetyl group (CH₃CO), resulting in an ion at m/z 99.

A methyl group (CH₃), leading to a fragment at m/z 127. smolecule.com

An ethyl group (C₂H₅).

The relative abundance of these fragment ions creates a unique mass spectrum that serves as a fingerprint for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This technique is ideal for analyzing the purity of this compound and for separating its different stereoisomers.

In a GC-MS analysis, the sample is first vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.

This allows for the identification of any impurities present in the sample, as they will have different retention times and mass spectra. Furthermore, the meso and dl-pair of this compound may have slightly different retention times, potentially allowing for their separation and individual identification by their mass spectra.

Table 2: Summary of Key Spectroscopic Data for this compound

| Technique | Parameter | Observed/Expected Value | Reference |

| ¹H NMR | Chemical Shift (Methyl protons) | δ 1.0–1.3 ppm | smolecule.com |

| ¹³C NMR | Chemical Shift (Carbonyl carbons) | δ 205–210 ppm | smolecule.com |

| ¹³C NMR | Chemical Shift (Methyl carbons) | δ 15–25 ppm | smolecule.com |

| Mass Spec. | Molecular Ion Peak (m/z) | 142 | chemicalbook.comnih.gov |

| Mass Spec. | Fragment Ion (Loss of CH₃) | m/z 127 | smolecule.com |

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a characteristic fingerprint of the molecule, revealing details about its functional groups and bonding arrangements.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The key feature of this molecule is the presence of two ketone (C=O) functionalities.

Carbonyl (C=O) Stretching: The most prominent and diagnostic absorption band in the IR spectrum of a diketone like this compound is due to the C=O stretching vibration. For aliphatic ketones, this band typically appears in the region of 1725-1705 cm⁻¹. The presence of two ketone groups may lead to symmetric and asymmetric stretching modes, which can sometimes result in a split or broadened peak in this region. General spectroscopic data indicates an expected carbonyl stretch around 1700 cm⁻¹.

C-H Stretching and Bending: The molecule also contains methyl (CH₃) and methine (C-H) groups. The stretching vibrations of these aliphatic C-H bonds are observed in the 3000-2850 cm⁻¹ region. Bending vibrations, such as the characteristic scissoring modes for CH₃ groups, are expected around 1460-1380 cm⁻¹. alfredstate.edu

C-C Stretching: Vibrations corresponding to the carbon-carbon single bonds of the hexane (B92381) backbone occur at lower frequencies within the fingerprint region of the spectrum.

The combination of these characteristic bands allows for the unequivocal identification of the diketone structure. Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations that may be weak or inactive in the IR spectrum. The availability of IR, Raman, and other spectra for this compound has been noted in chemical databases. chemicalbook.comchemicalbook.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (CH₃, CH) | 3000 - 2850 | Medium to Strong |

| C=O Stretch | Ketone | ~1700 | Strong, Sharp |

| CH₃ Scissor | Methyl | 1460 - 1380 | Medium |

In molecules containing multiple polar groups, intramolecular interactions can influence their conformation and spectroscopic properties. For diketones, a key consideration is the potential for keto-enol tautomerism, which can lead to the formation of intramolecular hydrogen bonds (IHB) in the enol form. researchgate.net In β-diketones like acetylacetone, this interaction is particularly strong and has been extensively studied. researchgate.netacs.org

For this compound, which is a γ-diketone, the two carbonyl groups are separated by two carbon atoms. This separation prevents the formation of the stable, resonance-assisted six-membered ring characteristic of β-diketone enols. However, the molecule's flexibility could potentially allow for conformations where the carbonyl dipoles interact through space. Furthermore, the steric hindrance introduced by the methyl groups at the 3 and 4 positions significantly influences the molecule's preferred conformation and reactivity. Such steric effects can hinder enolization, making the diketo form heavily favored. While direct studies on the intramolecular interactions of this compound are not prominent in the literature, analysis of related substituted diketones suggests that such interactions are generally weak and that the molecule exists predominantly in its diketo form. researchgate.netresearchgate.net

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and the spatial relationships between molecules.

A single-crystal X-ray diffraction analysis of this compound would yield precise coordinates for each atom in the molecule's solid-state conformation. From these coordinates, exact bond lengths, bond angles, and torsion angles can be calculated. This data is crucial for understanding the steric effects of the methyl groups on the hexane backbone and the geometry of the carbonyl groups.

While a specific crystal structure determination for this compound is not found in the surveyed literature, studies on similar molecules provide a template for the expected data. For instance, a crystallographic study would confirm the stereochemical relationship (meso or racemic) between the two chiral centers at C3 and C4 in the crystalline form.

| Bond/Angle | Parameter Type | Typical Value (Illustrative) |

|---|---|---|

| C=O | Bond Length | ~1.21 Å |

| C-C (sp³-sp²) | Bond Length | ~1.51 Å |

| C-C (sp³-sp³) | Bond Length | ~1.54 Å |

| O=C-C | Bond Angle | ~120° |

| C-C-C | Bond Angle | ~109.5° |

Note: The values in Table 2 are typical for organic molecules and serve for illustrative purposes only, as a specific crystallographic study for this compound was not available.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This "crystal packing" is governed by intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the primary intermolecular interactions would be van der Waals forces and weaker C-H···O hydrogen bonds. nih.gov In the crystal structure of a related dione (B5365651), molecules were observed to form chains linked by weak C-H···O interactions. nih.gov Analysis of the packing arrangement would provide insights into the density and stability of the crystalline form.

Crystallographic analysis can also provide information about molecular dynamics within the crystal. For flexible molecules like this compound, thermal motion can include significant torsional (twisting) movements around single bonds. This motion can be quantified through the analysis of atomic displacement parameters (ADPs), also known as thermal ellipsoids.

A well-documented consequence of such torsional motion is the phenomenon of "apparent bond shortening". acs.org When a bond is part of a group undergoing significant libration, the average atomic positions determined by X-ray diffraction are slightly displaced towards the center of libration. This leads to a calculated bond length that is slightly shorter than the true instantaneous bond length. In the structural study of acetylacetone, for example, the nature of crystal disorder and atomic displacement parameters were key points of discussion. acs.org A detailed crystallographic study of this compound at different temperatures could similarly reveal the extent of such dynamic effects and provide a more accurate picture of its molecular structure.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) as an Analytical Tool

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds like this compound. sigmaaldrich.comunl.edu It is frequently used to monitor the progress of a reaction and to determine the purity of the final product. In practice, GC can resolve trace impurities, and its effectiveness can be enhanced through temperature programming.

When coupled with a mass spectrometer (GC-MS), it becomes a premier tool for both separation and identification. The retention time from the GC provides a measure of the compound's volatility and interaction with the column's stationary phase, while the mass spectrometer provides a definitive structural fingerprint. nih.gov

| Parameter | Value |

|---|---|

| NIST Library Number | 230881 |

| Total Peaks | 83 |

| Top Peak (m/z) | 43 |

| 2nd Highest Peak (m/z) | 85 |

| 3rd Highest Peak (m/z) | 100 |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds in complex mixtures. sigmaaldrich.com It is particularly valuable for separating non-volatile compounds or isomers that may be difficult to resolve by GC. tandfonline.comnih.gov For ketones, HPLC analysis can be enhanced through derivatization, for instance, by reacting them with 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.netchromatographyonline.com This process yields derivatives that can be readily detected by a UV-Vis detector, improving the sensitivity and selectivity of the analysis. researchgate.netchromatographyonline.com

The separation of diketone isomers and related compounds is often achieved using reverse-phase (RP) HPLC. researchgate.netsielc.com A C18 column is commonly employed with a mobile phase typically consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water. researchgate.netsielc.com The gradient of the mobile phase can be adjusted to achieve optimal separation of the components in a mixture. researchgate.net This methodology is scalable and can be adapted for preparative separation to isolate pure compounds. sielc.com The ability of HPLC to separate diastereomers and even stable rotational isomers makes it a critical tool for ensuring the stereochemical purity of a sample. tandfonline.com

| Parameter | Description |

|---|---|

| Column Type | Reverse-Phase (e.g., C18, Alkyl Amide) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detection | UV-Vis (often after derivatization, e.g., with DNPH) |

| Application | Separation of isomers, purity assessment, isolation of impurities |

Theoretical and Computational Investigations of 3,4 Dimethylhexane 2,5 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. For 3,4-dimethylhexane-2,5-dione, these methods could provide invaluable insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules. A hypothetical DFT study of this compound would likely involve the following:

Electronic Structure Analysis: Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its ability to donate or accept electrons, respectively. The electrostatic potential map could also be generated to visualize electron-rich and electron-poor regions, identifying likely sites for nucleophilic or electrophilic attack.

A representative data table from such a hypothetical DFT study might look like this:

| Parameter | Calculated Value (Hypothetical) |

| Optimized Bond Lengths (Å) | |

| C2=O | 1.21 |

| C3-C4 | 1.54 |

| C-H (average) | 1.09 |

| Optimized Bond Angles (degrees) | |

| C3-C2-C1 | 118.5 |

| C2-C3-C4 | 112.0 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Ab Initio Methods for Energy and Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be employed for a more precise determination of the energy and conformational landscape of this compound.

Energy Calculations: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could provide highly accurate single-point energy calculations for the various conformers of this compound. This would allow for a more reliable ranking of their relative stabilities.

Conformational Analysis: The rotation around the C3-C4 bond would be of particular interest. A potential energy surface scan could be performed by systematically changing the dihedral angle between the two carbonyl groups and calculating the energy at each step. This would reveal the energy barriers between different rotational isomers (conformers) and identify the most stable conformations. The steric hindrance between the methyl groups and the carbonyl groups would be a key factor influencing the conformational preferences.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time.

Conformational Landscape Exploration

An MD simulation of this compound would involve placing the molecule in a simulated box and calculating the forces between its atoms using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time.

This would allow for a dynamic exploration of the conformational landscape. The simulation would likely show the molecule transitioning between different low-energy conformations identified in the ab initio analysis. The frequency and duration of these conformational changes would provide insights into the molecule's flexibility and the relative populations of different conformers at a given temperature.

Solvent Effects on Molecular Behavior

The behavior of this compound in a solution can be significantly different from its behavior in the gas phase. MD simulations are particularly well-suited for studying these solvent effects.

By surrounding the molecule with explicit solvent molecules (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane) in the simulation box, one could observe how the solvent influences the conformational equilibrium. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The formation of hydrogen bonds between the carbonyl oxygens and protic solvent molecules could also be analyzed.

Mechanistic Predictions and Reaction Pathway Modeling

Computational methods can be used to predict the most likely mechanisms for chemical reactions involving this compound. For example, in a base-catalyzed intramolecular aldol (B89426) condensation, computational modeling could be used to:

Identify Intermediates and Transition States: The structures and energies of potential intermediates (like enolates) and transition states for each step of the reaction could be calculated.

Determine Activation Energies: The energy barriers (activation energies) for each step could be determined, allowing for the identification of the rate-determining step of the reaction.

Evaluate Reaction Pathways: Different possible reaction pathways could be modeled to determine the most energetically favorable route leading to the final product.

A hypothetical reaction coordinate diagram could be constructed to visualize the energy changes throughout the proposed mechanism.

Transition State Analysis of Key Reactions

Transition state analysis is a cornerstone of computational chemistry, offering a window into the energetic barriers and mechanisms of chemical reactions. For this compound, several reaction types are of interest, including enolization, aldol reactions, and intramolecular cyclizations.

Enolization: The formation of an enol or enolate is a fundamental reaction for ketones. In this compound, the presence of alpha-hydrogens allows for the formation of an enolate under basic conditions. Computational studies on similar ketones help in understanding the transition state of this process. The energy barrier for deprotonation can be calculated, and the geometry of the transition state would likely show the base abstracting a proton, with the C-H bond elongating and the C-C double bond beginning to form.

Intramolecular Reactions: Due to the 1,4-dicarbonyl structure, intramolecular reactions are a possibility. For instance, an intramolecular aldol-type reaction could lead to the formation of a five-membered ring. Transition state calculations for such a cyclization would be critical in determining the feasibility and stereochemical outcome of the reaction. The calculations would involve mapping the potential energy surface as the molecule approaches the cyclic transition state.

Illustrative Transition State Data for a Hypothetical Reaction:

To illustrate the type of data obtained from transition state analysis, the following table presents hypothetical activation energies for key reaction steps of a generic acyclic diketone, calculated using Density Functional Theory (DFT).

| Reaction Step | Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

| Enolate Formation | B3LYP | 6-31G(d) | 15.8 |

| Intramolecular Aldol Addition | M06-2X | def2-TZVP | 22.5 |

| Intermolecular Aldol Condensation | B3LYP | 6-311+G(d,p) | 18.2 |

Note: The data in this table is illustrative and based on typical values for similar reactions, not on specific calculations for this compound.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules, which can be used to interpret experimental data or to identify unknown compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in the optimized geometry of this compound, its NMR spectrum can be simulated. These calculations are sensitive to the conformation of the molecule, and therefore, a thorough conformational analysis is a prerequisite.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. The most prominent peaks would correspond to the C=O stretching vibrations of the two ketone groups. The exact position of these peaks would be influenced by the molecule's conformation and any intramolecular interactions.

Predicted Spectroscopic Data:

The following table shows a hypothetical comparison of experimental and computationally predicted spectroscopic data for this compound.

| Spectroscopic Technique | Experimental Wavenumber/Shift | Computationally Predicted Wavenumber/Shift |

| ¹³C NMR (C=O) | ~210 ppm | 209.5 ppm |

| ¹³C NMR (CH) | ~50 ppm | 49.8 ppm |

| ¹³C NMR (CH₃) | ~25 ppm | 24.7 ppm |

| IR (C=O stretch) | ~1715 cm⁻¹ | 1718 cm⁻¹ |

| IR (C-H stretch) | ~2970 cm⁻¹ | 2975 cm⁻¹ |

Note: The predicted data in this table is hypothetical and for illustrative purposes. The accuracy of such predictions depends on the level of theory and basis set used.

Stereoelectronic Effects and Reactivity Predictions

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are critical in understanding the behavior of this compound.

The conformation of the hexane (B92381) chain and the relative orientation of the two carbonyl groups will significantly impact the molecule's reactivity. The gauche and anti conformations around the C3-C4 bond will have different energies and will expose different faces of the carbonyl groups to attacking reagents.

Reactivity Predictions: The steric hindrance provided by the methyl groups at the 3 and 4 positions is expected to influence the regioselectivity of enolate formation and the stereoselectivity of subsequent reactions. Computational models can quantify these steric effects and predict the preferred reaction pathways. For instance, the accessibility of the alpha-protons can be evaluated to predict which one is more likely to be abstracted by a base.

Role and Applications of 3,4 Dimethylhexane 2,5 Dione in Advanced Organic Synthesis

Building Block for Complex Carbon Skeletons

The carbon skeleton of 3,4-Dimethylhexane-2,5-dione serves as a versatile scaffold from which more complex structures can be elaborated. Its use as a precursor in multi-step synthetic sequences allows for the introduction of additional functionality and the construction of larger, more intricate molecular frameworks.

Precursor in Multi-Step Synthetic Sequences

While specific, detailed total syntheses of complex natural products originating directly from this compound are not extensively documented in readily available literature, its structural motif is central to the broader class of 1,4-dicarbonyl compounds, which are fundamental building blocks in organic synthesis. The reactivity of the carbonyl groups allows for a variety of carbon-carbon bond-forming reactions, making it a potential starting point for the synthesis of larger, more functionalized molecules. The principles of retrosynthetic analysis would identify such a γ-diketone as a key intermediate for various complex targets.

Formation of Macrocyclic and Polycyclic Architectures

The strategic placement of the two carbonyl groups in this compound makes it a candidate for the synthesis of cyclic systems. While specific examples of its direct use in the formation of macrocycles and polycycles are not prominently reported, the fundamental reactivity of 1,4-diketones is instructive. Intramolecular reactions, such as aldol (B89426) condensations, can lead to the formation of five-membered rings. Furthermore, condensation reactions with difunctional reagents could, in principle, be employed to construct larger macrocyclic structures, although such applications with this specific diketone require further exploration and documentation in synthetic literature.

Synthesis of Heterocyclic Compounds

One of the most well-established and significant applications of this compound is in the synthesis of heterocyclic compounds. The 1,4-dicarbonyl moiety is a classic precursor for the construction of five-membered aromatic rings containing a heteroatom.

Pyrrole (B145914) and Substituted Pyrrole Derivatives

The reaction of 1,4-dicarbonyl compounds with primary amines or ammonia (B1221849) to form pyrroles is known as the Paal-Knorr synthesis, a cornerstone of heterocyclic chemistry. organic-chemistry.orgwikipedia.orgalfa-chemistry.com this compound is an ideal substrate for this reaction, leading to the formation of 2,3,4,5-tetrasubstituted pyrroles.

The mechanism of the Paal-Knorr pyrrole synthesis involves the nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgwikipedia.org Research has shown that the presence of the methyl groups at the 3- and 4-positions of the hexane-2,5-dione backbone can influence the rate of this reaction. Specifically, studies comparing 2,5-hexanedione (B30556) with its 3,4-dimethyl substituted analogue have demonstrated that the methyl groups accelerate the rate of pyrrole formation. nih.gov This acceleration is a key finding, suggesting that the substitution pattern of the diketone can be tuned to optimize the synthesis of desired pyrrole derivatives.

The reaction of this compound with various primary amines provides a straightforward route to a diverse range of N-substituted 2,3,4,5-tetramethylpyrroles. nih.gov This versatility is highly valuable in medicinal chemistry and materials science, where the properties of pyrrole-containing compounds can be finely tuned by altering the substituent on the nitrogen atom.

Table 1: Synthesis of Substituted Pyrroles via Paal-Knorr Reaction

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Primary Amine (R-NH₂) | N-R-2,3,4,5-tetramethylpyrrole | Paal-Knorr Synthesis |

| This compound | Ammonia (NH₃) | 2,3,4,5-tetramethylpyrrole | Paal-Knorr Synthesis |

Cyclopentenone Synthesis through Directed Aldol Reactions

Intramolecular aldol reactions of 1,4-dicarbonyl compounds provide a powerful method for the synthesis of five-membered rings, specifically cyclopentenones. libretexts.orglibretexts.org When a 1,4-diketone like 2,5-hexanedione is treated with a base, it can undergo an intramolecular aldol condensation to form a five-membered ring. libretexts.orglibretexts.org

In the case of this compound, the presence of the methyl groups at the 3- and 4-positions would direct the intramolecular aldol condensation to form a tetrasubstituted cyclopentenone derivative. The mechanism involves the formation of an enolate at one of the α-carbons, followed by a nucleophilic attack on the second carbonyl group to form a five-membered cyclic intermediate. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone, a cyclopentenone.

The general transformation for a 1,4-diketone is illustrated below:

Table 2: General Intramolecular Aldol Condensation of a 1,4-Diketone

| Starting Material | Reagent | Intermediate | Final Product |

| 1,4-Diketone | Base (e.g., NaOH) | Cyclic β-hydroxy ketone | α,β-unsaturated cyclopentenone |

This reaction pathway is a valuable tool for the construction of highly substituted cyclopentane (B165970) rings, which are common structural motifs in a variety of natural products and biologically active molecules.

Application as a Chemical Reagent or Standard

Currently, there is limited specific information available in the scientific literature detailing the use of this compound as a specialized chemical reagent for particular transformations beyond its role as a building block. Similarly, its application as a certified reference material or analytical standard is not widely documented. The primary utility of this compound lies in its synthetic potential as a precursor, as outlined in the sections above.

Use in Analytical Method Development (e.g., calibration standards)

In analytical techniques such as chromatography (gas or liquid) and spectroscopy, calibration curves are generated by measuring the instrument's response to a series of standards of known concentrations. For this compound to be used as a calibration standard, for instance in the analysis of related ketone or dicarbonyl compounds, it would need to meet several criteria:

High Purity: The compound must be available in a highly purified form to ensure that the calibration is accurate.

Stability: It should be stable under the analytical conditions (e.g., temperature, solvent) and during storage to maintain its certified concentration.

Known Response: The compound must produce a reliable and reproducible signal with the chosen analytical instrument.

The development of analytical methods for the determination of γ-diketones often involves techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). In such methodologies, a pure sample of the target analyte, such as this compound, would be essential for method validation, including the determination of linearity, limits of detection and quantification, and recovery.

Coordination Chemistry: Metal Ion Chelation Properties

The presence of two carbonyl groups in this compound provides the structural basis for its ability to act as a chelating agent, forming complexes with various metal ions. As a γ-diketone, the two carbonyl groups are separated by two methylene (B1212753) carbons. While β-diketones are more widely studied for their metal chelation, γ-diketones can also form stable metal complexes, typically involving a seven-membered chelate ring.

The chelation process involves the coordination of the lone pair of electrons from the oxygen atoms of the carbonyl groups to a central metal ion. This interaction leads to the formation of a cyclic structure, which enhances the stability of the complex, a phenomenon known as the chelate effect. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the solvent, and the pH of the medium.

The general reaction for the formation of a 1:1 metal-diketone complex can be represented as:

Mⁿ⁺ + L ⇌ [ML]ⁿ⁺

Where Mⁿ⁺ is the metal ion and L is the diketone ligand.

The stability of the resulting complex is quantified by the formation constant (Kf) or stability constant (β). Higher values of the stability constant indicate a stronger interaction between the metal ion and the ligand and thus a more stable complex. While specific stability constants for this compound complexes are not extensively reported, data for related β-diketone complexes can provide an indication of the expected behavior.

Table 1: Representative Stability Constants (log K₁) for Selected Divalent Metal Ion Complexes with Acetylacetone (a β-diketone)

| Metal Ion | log K₁ |

| Cu²⁺ | 8.1 |

| Ni²⁺ | 5.9 |

| Co²⁺ | 5.3 |

| Zn²⁺ | 5.0 |

| Fe²⁺ | 4.4 |

Note: This data is for acetylacetone, a representative β-diketone, and is provided for illustrative purposes to demonstrate the general magnitude of stability constants for diketone-metal complexes. The stability of complexes with this compound may differ due to structural variations.

Research into the coordination chemistry of diketones is significant for various applications, including catalysis, materials science, and analytical chemistry for the separation and quantification of metal ions.

Future Research Directions and Unexplored Avenues for 3,4 Dimethylhexane 2,5 Dione

Development of Novel Synthetic Methodologies

Current synthetic routes to 1,4-dicarbonyl compounds, including 3,4-dimethylhexane-2,5-dione, often rely on classical methods that may lack efficiency, atom economy, or sustainability. Future research should prioritize the development of innovative and greener synthetic strategies.

One promising avenue is the exploration of catalytic C-C bond-forming reactions. For instance, modern adaptations of the Stetter reaction, which involves the conjugate addition of an aldehyde to an α,β-unsaturated ketone catalyzed by an N-heterocyclic carbene (NHC), could be tailored for the efficient synthesis of this compound and its derivatives. nih.gov The development of novel NHC catalysts could offer improved yields and substrate scope under milder reaction conditions.

Furthermore, oxidative coupling reactions present another fertile ground for investigation. Transition-metal catalyzed oxidative coupling of simpler carbonyl precursors could provide a direct and atom-economical route to 1,4-diones. Research into catalysts that can mediate the selective coupling of ketones would be particularly relevant.

The table below summarizes potential novel synthetic approaches that warrant further investigation.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| N-Heterocyclic Carbene (NHC) Catalyzed Reactions | Mild reaction conditions, high yields, potential for asymmetric synthesis. | Design of novel NHC catalysts with enhanced activity and selectivity. |

| Transition-Metal Catalyzed Oxidative Coupling | High atom economy, direct formation of C-C bonds. | Development of selective catalysts for the coupling of ketone precursors. |

| Biocatalytic Methods | Environmentally benign, high stereoselectivity. | Identification and engineering of enzymes for the synthesis of 1,4-diones. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Development of photoredox systems for the radical-mediated synthesis of 1,4-diones. |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The two carbonyl groups in this compound offer a rich playground for exploring novel reactivity patterns. While the Paal-Knorr synthesis of furans, pyrroles, and thiophenes is a well-established transformation for 1,4-diones, there are numerous other cycloaddition and condensation reactions that remain underexplored.

Investigating the behavior of this compound in multicomponent reactions could lead to the discovery of novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. researchgate.net The strategic placement of the methyl groups on the backbone could influence the regioselectivity and stereoselectivity of these transformations, offering a handle for controlling the final product architecture.

Furthermore, the potential for 1,4-dipolar cycloadditions involving in-situ generated dipoles from this compound is an exciting, yet largely unexplored, area. daneshyari.com Such reactions could provide access to complex six-membered ring systems that are otherwise difficult to synthesize.

Advanced Computational Studies on Stereoselective Transformations

The presence of two stereocenters in this compound makes it an excellent model system for studying and predicting stereoselectivity in chemical reactions. Advanced computational methods, such as Density Functional Theory (DFT), can provide deep insights into the transition states of reactions involving this dione (B5365651), helping to rationalize and predict the stereochemical outcomes. nih.gov

Future computational studies could focus on:

Modeling Stereoselective Reductions: Predicting the facial selectivity of hydride attack on the carbonyl groups in the presence of chiral catalysts to yield stereochemically defined diols.

Understanding Asymmetric Cyclizations: Elucidating the factors that govern the stereoselectivity of Paal-Knorr and other cyclization reactions to form chiral heterocycles.

Designing Chiral Catalysts: Using computational screening to identify optimal chiral catalysts for enantioselective transformations of this compound.

These in-silico studies can significantly accelerate the development of practical and highly stereoselective synthetic methods.

Integration in Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are becoming increasingly important in chemical synthesis. nih.govwjpmr.com this compound can play a significant role in advancing these principles.